molecular formula C15H15IN2O B11174658 4-(dimethylamino)-N-(4-iodophenyl)benzamide

4-(dimethylamino)-N-(4-iodophenyl)benzamide

Cat. No.: B11174658
M. Wt: 366.20 g/mol
InChI Key: ZZYLJGCNKKBUNL-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-(4-iodophenyl)benzamide is an organic compound that features a benzamide core with a dimethylamino group and an iodophenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(4-iodophenyl)benzamide typically involves the reaction of 4-iodoaniline with dimethylaminobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an anhydrous solvent like dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-(4-iodophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(dimethylamino)-N-(4-iodophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(4-iodophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodophenyl group can enhance binding affinity through halogen bonding .

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)-N-(4-bromophenyl)benzamide
  • 4-(dimethylamino)-N-(4-chlorophenyl)benzamide
  • 4-(dimethylamino)-N-(4-fluorophenyl)benzamide

Uniqueness

4-(dimethylamino)-N-(4-iodophenyl)benzamide is unique due to the presence of the iodine atom, which can participate in halogen bonding, enhancing its binding affinity in biological systems. This makes it a valuable compound in the design of pharmaceuticals and materials with specific electronic properties .

Properties

Molecular Formula

C15H15IN2O

Molecular Weight

366.20 g/mol

IUPAC Name

4-(dimethylamino)-N-(4-iodophenyl)benzamide

InChI

InChI=1S/C15H15IN2O/c1-18(2)14-9-3-11(4-10-14)15(19)17-13-7-5-12(16)6-8-13/h3-10H,1-2H3,(H,17,19)

InChI Key

ZZYLJGCNKKBUNL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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